2,4-Dihydroxy-3-methylbenzoic acid

Antioxidant Free Radical Scavenging SAR

Substituting generic hydroxybenzoic acids for 2,4-dihydroxy-3-methylbenzoic acid compromises averufin synthesis and antimicrobial lead optimization. The 2,4-dihydroxy-3-methyl pattern increases logP by ~0.7 units (2.19), conferring ~5-fold greater membrane permeability vs. non-methylated analogs. • Averufin intermediate: Established aflatoxin B1 precursor • Antimicrobial scaffold: 5-acetyl derivative MIC = 8.8 μM (P. aeruginosa), 8.2 μM (A. hydrophilia) • Selective derivatization: COOH + two phenolic OH for esterification, amidation, etherification

Molecular Formula C8H8O4
Molecular Weight 168.15 g/mol
CAS No. 4707-49-7
Cat. No. B1359778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dihydroxy-3-methylbenzoic acid
CAS4707-49-7
Molecular FormulaC8H8O4
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1O)C(=O)O)O
InChIInChI=1S/C8H8O4/c1-4-6(9)3-2-5(7(4)10)8(11)12/h2-3,9-10H,1H3,(H,11,12)
InChIKeyKZCSDJKWEYGAIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dihydroxy-3-methylbenzoic acid: Chemical Identity & Procurement


2,4-Dihydroxy-3-methylbenzoic acid (CAS 4707-49-7) is a hydroxybenzoic acid derivative, specifically a methyl-substituted β-resorcylic acid [1]. It belongs to the class of organic compounds characterized by a benzene ring bearing a carboxyl group and hydroxyl substituents [2]. This compound serves as a versatile building block in organic synthesis, notably as an intermediate in the preparation of averufin, a key precursor in aflatoxin B1 biosynthesis . Its distinct substitution pattern—featuring hydroxyl groups at positions 2 and 4, a methyl group at position 3, and a carboxyl group at position 1—differentiates it from other dihydroxybenzoic acid isomers and monohydroxy analogs .

Reported averufin intermediate for aflatoxin studies
Scaffold for antioxidant screening context
Scaffold for antimicrobial screening context

Substitution Risks of 2,4-Dihydroxy-3-methylbenzoic acid


Substituting 2,4-dihydroxy-3-methylbenzoic acid with generic hydroxybenzoic acids such as 2,4-dihydroxybenzoic acid (β-resorcylic acid) or 3-methylsalicylic acid introduces significant experimental and procurement risks due to divergent physicochemical and biological properties. The unique 2,4-dihydroxy-3-methyl substitution pattern directly modulates electronic distribution, lipophilicity, and hydrogen-bonding capacity, which in turn governs specific interactions with biological targets and synthetic utility . For instance, the presence of the methyl group at position 3 in 2,4-dihydroxy-3-methylbenzoic acid increases logP (predicted logP = 2.19) compared to the non-methylated 2,4-dihydroxybenzoic acid (predicted logP ≈ 1.5), thereby altering membrane permeability and solubility profiles [1]. Furthermore, structural analogs with different hydroxylation patterns (e.g., protocatechuic acid) or missing the methyl group exhibit markedly different antioxidant capacities and antimicrobial spectra, as detailed in the quantitative evidence below [2].

Methyl substitution alters lipophilicity and membrane partitioning relative to non-methylated analogs

Radical scavenging capacity may shift significantly compared to 2,4-dihydroxybenzoic acid

Antimicrobial profile against Gram-negative bacteria may not transfer to simpler hydroxybenzoic acid isomers

2,4-Dihydroxy-3-methylbenzoic acid Quantitative Comparison


DPPH Radical Scavenging vs. Non-Methylated Analog

The methyl ester derivative of 2,4-dihydroxy-3-methylbenzoic acid demonstrates potent DPPH radical scavenging activity (IC50 = 2.8 μM), which is substantially greater than the activity reported for its non-methylated counterpart, 2,4-dihydroxybenzoic acid (IC50 > 120,000 μM) [1]. While direct IC50 data for the free acid form are not available in the primary literature, the methyl ester data provide a strong inference of the scaffold's intrinsic antioxidant potential. The magnitude of the difference (>4 orders of magnitude) underscores the critical role of the 3-methyl substitution in enhancing electron-donating capacity to stabilize free radicals.

DPPH Scavenging IC₅₀
Class-level inference
Methyl ester: IC₅₀ 2.8 μM vs 2,4-DHB: >120,000 μM
Supports scaffold antioxidant context
Ester data; free acid IC₅₀ not reported
Antioxidant Free Radical Scavenging SAR

Antimicrobial Activity vs. Generic Hydroxybenzoic Acids

2,4-Dihydroxy-3-methylbenzoic acid exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria, a property that is not uniformly shared by all hydroxybenzoic acid isomers . While specific MIC values for 2,4-dihydroxy-3-methylbenzoic acid are not reported in the primary literature, studies on a closely related natural derivative, 5-acetyl-2,4-dihydroxy-3-methylbenzoic acid, show potent activity against aquatic pathogens Aeromonas hydrophilia and Pseudomonas aeruginosa with MIC values of 8.2 and 8.8 μM, respectively [1]. This compares favorably to the antimicrobial activity of 2,4-dihydroxybenzoic acid, which is generally weak or absent against most tested strains [2]. The 3-methyl and 2,4-dihydroxy substitution pattern is thus a key determinant for antimicrobial potency within the hydroxybenzoic acid class.

Antimicrobial MIC
Class-level inference
Derivative MIC: 8.2–8.8 μM vs 2,4-DHB: weak/inactive
Supports antimicrobial scaffold context
Derivative data; direct MIC unavailable
Antimicrobial Antibacterial SAR

Lipophilicity (logP) vs. Non-Methylated Analog

The predicted octanol-water partition coefficient (logP) for 2,4-dihydroxy-3-methylbenzoic acid is 2.19, which is significantly higher than the logP of 2,4-dihydroxybenzoic acid (predicted logP ≈ 1.5) [1][2]. This ~0.7 log unit increase corresponds to an approximately 5-fold higher lipophilicity, which directly influences membrane permeability, protein binding, and metabolic stability. The increased logP is a direct consequence of the methyl substituent at position 3, which reduces overall polarity and enhances hydrophobic interactions. This property makes 2,4-dihydroxy-3-methylbenzoic acid a more suitable scaffold for designing cell-permeable bioactive molecules compared to its more polar, non-methylated analog.

Lipophilicity (logP)
Predicted
Predicted logP 2.19 vs 2,4-DHB ~1.5
Supports membrane permeability context
Predicted values; experimental verification needed
Lipophilicity Membrane Permeability Drug-likeness

Unique Role as Averufin Intermediate

2,4-Dihydroxy-3-methylbenzoic acid is a specifically required intermediate in the established synthesis of averufin, a key precursor in the biosynthesis of aflatoxin B1 . This synthetic role is not fulfilled by other dihydroxybenzoic acid isomers, as the precise 2,4-dihydroxy-3-methyl substitution pattern is necessary for the subsequent cyclization and functionalization steps. The compound serves as a direct building block in the synthetic route reported by Townsend et al., and no alternative starting material with a different substitution pattern is reported to yield averufin in comparable efficiency . This unique synthetic utility provides a clear, application-specific rationale for procurement that is independent of any biological activity.

Averufin Intermediate Role
Supporting evidence
Specifically required; other isomers not suitable
Irreplaceable building block for aflatoxin studies
Synthetic pathway specificity; biological activity separate
Organic Synthesis Mycotoxin Research Building Block

Optimal Use Cases for 2,4-Dihydroxy-3-methylbenzoic acid


Aflatoxin Biosynthesis & Mycotoxin Studies

Procure 2,4-dihydroxy-3-methylbenzoic acid as a critical synthetic intermediate for the preparation of averufin, an essential precursor in the aflatoxin B1 biosynthetic pathway . This application is supported by established synthetic methodology and cannot be executed with any other hydroxybenzoic acid isomer .

Cell-Permeable Antioxidant Scaffolds

Select 2,4-dihydroxy-3-methylbenzoic acid over 2,4-dihydroxybenzoic acid when designing antioxidant molecules with enhanced membrane permeability. The methyl group at position 3 increases logP by approximately 0.7 units, which corresponds to a ~5-fold increase in lipophilicity, facilitating passive diffusion across lipid bilayers [1][2]. Its methyl ester derivative further demonstrates potent radical scavenging (IC50 = 2.8 μM), providing a strong rationale for scaffold optimization .

Antimicrobial Discovery for Gram-Negative Pathogens

Employ 2,4-dihydroxy-3-methylbenzoic acid as a privileged scaffold for antimicrobial lead generation, particularly against Gram-negative bacteria such as Pseudomonas aeruginosa and Aeromonas hydrophilia . The 5-acetyl derivative of this scaffold exhibits MIC values of 8.8 μM and 8.2 μM against these pathogens, respectively, a level of activity not observed with non-methylated dihydroxybenzoic acid isomers [3][4].

General Organic Synthesis and Derivatization

Utilize 2,4-dihydroxy-3-methylbenzoic acid as a versatile building block for the synthesis of more complex molecules. The presence of a carboxylic acid group and two phenolic hydroxyl groups allows for selective derivatization (e.g., esterification, amidation, etherification) to create libraries of compounds with tailored properties for chemical biology or medicinal chemistry applications .

Application
Selection Property
Validation Focus
Aflatoxin biosynthesis & mycotoxin studies
Synthetic pathway specificity
Averufin synthesis pathway compatibility
Antioxidant scaffold research
Methyl substitution effect on logP
Radical scavenging assay context
Antimicrobial lead generation research
Scaffold antimicrobial profile
MIC screening against Gram-negative pathogens
General organic synthesis & derivatization
Polyfunctional derivatization potential
Selective functional group manipulation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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